molecular formula C16H23N3O4 B13197031 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Cat. No.: B13197031
M. Wt: 321.37 g/mol
InChI Key: PREROPCDLHJLBD-UHFFFAOYSA-N
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Description

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The BOC group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with the BOC group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .

Scientific Research Applications

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for precise control over the functional groups in a molecule . This property makes it a valuable tool in synthetic chemistry for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid apart is its specific structure, which combines a pyridine ring with a BOC-protected piperazine moiety. This unique combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

5-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h7-9,11H,5-6,10H2,1-4H3,(H,20,21)

InChI Key

PREROPCDLHJLBD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CN=CC(=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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